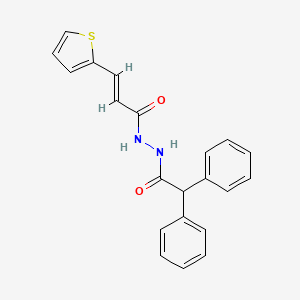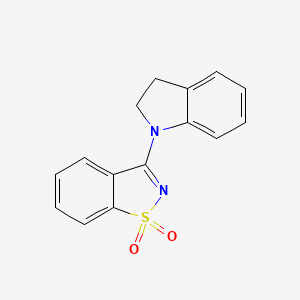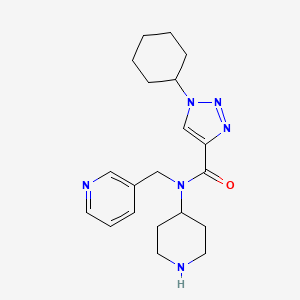
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide, also known as DPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a hydrazide derivative of diphenylacetic acid and contains a thienyl group attached to the acryloyl moiety.
Mechanism of Action
The mechanism of action of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but studies suggest that it may exert its pharmacological effects through various mechanisms. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to bind to DNA and RNA through intercalation, which can lead to DNA damage and inhibition of transcription and translation.
Biochemical and Physiological Effects
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to have several biochemical and physiological effects, including anticancer, anti-inflammatory, analgesic, and enzyme inhibitory activities. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of acetylcholinesterase and bind to DNA and RNA through intercalation. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to act as a hole-transporting material in OLEDs.
Advantages and Limitations for Lab Experiments
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for a wide range of applications. However, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific interactions with biological molecules.
Future Directions
There are several future directions for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide research, including further investigation of its anticancer, anti-inflammatory, and analgesic properties, as well as its interaction with enzymes and proteins. Additionally, there is potential for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide to be used in organic electronic devices, and further research in this area is warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide may provide valuable insights into its potential clinical applications.
Synthesis Methods
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be synthesized using several methods, including the reaction of 3-(2-thienyl)acrylic acid with diphenylacetyl chloride and hydrazine hydrate. Another method involves the reaction of 3-(2-thienyl)acrylic acid with diphenylacetic acid and thionyl chloride, followed by the reaction with hydrazine hydrate. The purity and yield of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its anti-inflammatory and analgesic properties, with studies indicating its ability to reduce inflammation and pain in animal models.
In biochemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its interaction with enzymes and proteins, with studies indicating its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its ability to bind to DNA and RNA, with studies indicating its potential as a DNA intercalator and RNA binder.
In materials science, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in organic electronic devices, with studies indicating its ability to act as a hole-transporting material in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
(E)-N'-(2,2-diphenylacetyl)-3-thiophen-2-ylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-19(14-13-18-12-7-15-26-18)22-23-21(25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,22,24)(H,23,25)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJINNBIWKHJBFN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3,5-diiodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375827.png)

![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)

![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)